![molecular formula C10H18N2O5S B106599 gamma-Glutamylmethionine CAS No. 17663-87-5](/img/structure/B106599.png)
gamma-Glutamylmethionine
Overview
Description
Gamma-Glutamylmethionine is a compound that is likely related to gamma-glutamyl compounds and glutathione metabolism . It has a molecular formula of C10H18N2O5S . It is an amino acid analog of the proteinogenic amino acids L-glutamic acid and L-glutamine, found primarily in plant and fungal species .
Synthesis Analysis
The synthesis of gamma-glutamyl compounds typically begins with the formation of gamma-glutamylcysteine through the action of gamma-glutamylcysteine synthetase . In the context of gamma-glutamylmethionine, it is conceivable that a similar enzymatic pathway could be involved, with methionine or a related sulfur-containing amino acid serving as a substrate.Molecular Structure Analysis
While the molecular structure of gamma-glutamylmethionine is not provided, insights can be drawn from related compounds. The crystal structure of gamma-glutamyltranspeptidase (GGT), an enzyme that processes gamma-glutamyl compounds, reveals a heterodimeric enzyme with a complex active site . This information is relevant for understanding how gamma-glutamylmethionine might interact with similar enzymes.Chemical Reactions Analysis
Gamma-glutamyl compounds participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to other amino acids or water . The chemical reactions involving gamma-glutamylmethionine would likely be similar, with the compound potentially serving as a substrate or inhibitor for GGT or related enzymes.Physical And Chemical Properties Analysis
The physical and chemical properties of gamma-glutamylmethionine can be inferred from the properties of GSH and related gamma-glutamyl compounds. GSH is known for its role in maintaining redox balance within cells and its solubility in water.Scientific Research Applications
Role in Glutathione Metabolism
Gamma-Glutamylmethionine is involved in the metabolism of glutathione, a tri-peptide that plays a crucial role in cellular functions such as the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression . The enzyme γ-Glutamyltranspeptidase (γ-GT) specifically catalyzes the cleavage of the γ-glutamyl bond of glutathione and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .
Antioxidant Defense
Gamma-Glutamylmethionine plays a critical role in antioxidant defense. The γ-glutamyl peptides synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens have been found to exhibit significant antioxidant properties . For instance, γ-EW demonstrated the highest DPPH •, ABTS •+ and O 2•− -scavenging activity .
Detoxification
The enzyme γ-GT, which is involved in the metabolism of gamma-Glutamylmethionine, plays a critical role in detoxification processes . It catalyzes the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .
Inflammation Processes
Gamma-Glutamylmethionine is also involved in inflammation processes. The enzyme γ-GT, which is involved in its metabolism, plays a critical role in these processes .
Biotechnological Applications
Gamma-Glutamylmethionine has potential biotechnological applications. The enzyme γ-GT, which is involved in its metabolism, has been discussed for its possible applications in different fields of biotechnology and medicine .
Potential Role in Neurological Disorders
Gamma-Glutamylmethionine may have a role in neurological disorders. The enzyme γ-GT, which is involved in its metabolism, has been found to be involved in many physiological disorders, such as Parkinson’s disease and diabetes .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSKRXMANOPQY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315153 | |
Record name | γ-Glutamylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamylmethionine | |
CAS RN |
17663-87-5 | |
Record name | γ-Glutamylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Glutamylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 231 °C | |
Record name | gamma-Glutamylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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